molecular formula C25H32O14 B1681280 Tetraacetylsecologanin CAS No. 27856-66-2

Tetraacetylsecologanin

Cat. No.: B1681280
CAS No.: 27856-66-2
M. Wt: 556.5 g/mol
InChI Key: XQVQOVDNWBXCHM-MLFQSARBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraacetylsecologanin is a protected form of the key iridoid glucoside secologanin, serving as a crucial advanced intermediate in organic and bioinspired synthesis . This compound is strategically employed in the collective total synthesis of a wide array of secologanin-derived natural products, enabling efficient access to complex molecular libraries for drug discovery . Its primary research value lies in its role as a precursor to secologanin, a biogenetic key compound that is the biosynthetic precursor to over 3,000 monoterpenoid indole alkaloids (MTIAs) and hetero-oligomeric iridoid glycosides (HOIGs) . These alkaloids include medicinally significant compounds such as the anti-cancer drugs vinblastine and vincristine, the anti-malarial quinine, and many other bioactive molecules . In synthetic routes, the acetyl groups on the glucose moiety of this compound facilitate a stereoselective glycosylation step, which is critical for constructing the complex bisacetal structure of secologanin . The protecting groups are later removed via hydrolysis to reveal the final natural product . By providing a scalable and synthetic route to secologanin and its analogs, this compound helps overcome the supply limitations often associated with isolating these complex natural products from plants, thereby supporting detailed biological evaluation and the development of new therapeutic leads . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

27856-66-2

Molecular Formula

C25H32O14

Molecular Weight

556.5 g/mol

IUPAC Name

methyl 3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C25H32O14/c1-7-16-17(8-9-26)18(23(31)32-6)10-34-24(16)39-25-22(37-15(5)30)21(36-14(4)29)20(35-13(3)28)19(38-25)11-33-12(2)27/h7,9-10,16-17,19-22,24-25H,1,8,11H2,2-6H3/t16?,17?,19-,20-,21+,22-,24?,25+/m1/s1

InChI Key

XQVQOVDNWBXCHM-MLFQSARBSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(=CO2)C(=O)OC)CC=O)C=C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2C(C(C(=CO2)C(=O)OC)CC=O)C=C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(=CO2)C(=O)OC)CC=O)C=C)OC(=O)C)OC(=O)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tetraacetylsecologanin;  O,O,O,O-Tetraacetylsecologanin;  Secologanin tetraacetate; 

Origin of Product

United States

Biosynthetic Pathways and Precursor Origin Investigations

Secologanin (B1681713) Biosynthetic Routes: From Mevalonate (B85504) and MEP Pathways

The journey to secologanin begins with the synthesis of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com Plants employ two distinct and independently regulated pathways to produce these fundamental building blocks: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. universiteitleiden.nl

The MVA pathway operates in the cytoplasm and starts from acetyl-CoA. In contrast, the plastid-localized MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. nih.gov Both pathways converge to produce IPP and DMAPP, which are then condensed to form geranyl diphosphate (GPP), the direct precursor for all monoterpenes, including the secoiridoids. universiteitleiden.nl

Research, particularly in the medicinal plant Catharanthus roseus, has shown that the MEP pathway is the predominant route for supplying the precursors for secologanin biosynthesis. universiteitleiden.nlnih.gov This was confirmed through 13C labeling experiments which traced the flow of carbon from glucose to secologanin, revealing the major contribution of the MEP pathway. universiteitleiden.nl From GPP, a series of ten enzymatic reactions, known as the secoiridoid pathway, transforms the monoterpene skeleton into secologanin. nih.gov This complex process involves enzymes such as geraniol (B1671447) 10-hydroxylase (G10H), iridoid synthase (IS), and ultimately secologanin synthase (SLS), a cytochrome P450 enzyme that catalyzes the critical ring-opening of loganin (B1675030) to form secologanin. nih.govnih.gov

Table 1: Comparison of the MVA and MEP Pathways for Isoprenoid Precursor Biosynthesis

Feature Mevalonate (MVA) Pathway Methylerythritol Phosphate (MEP) Pathway
Cellular Location Cytosol Plastids
Starting Materials Acetyl-CoA Pyruvate, Glyceraldehyde-3-phosphate
Key Precursor Mevalonic Acid 1-deoxy-D-xylulose 5-phosphate (DXP)
Primary Output Sesquiterpenes, Triterpenes (Sterols) Monoterpenes, Diterpenes, Carotenoids
Contribution to Secologanin Minor Major

Enzymatic Acetylation of Secologanin to Tetraacetylsecologanin

This compound is formed through the acetylation of secologanin, a chemical process where the four hydroxyl (-OH) groups on the secologanin molecule are replaced by acetyl (-COCH₃) groups. ontosight.ai This conversion is typically performed through chemical synthesis in a laboratory setting rather than being a prominent natural enzymatic step in plants. ontosight.aiacs.org The acetylation process serves to protect the reactive hydroxyl groups, which can enhance the compound's stability and solubility, making it a useful intermediate for further chemical reactions and research. ontosight.ai

In synthetic chemistry, protecting groups like acetyls are crucial for controlling regiochemistry, allowing chemists to modify one specific part of a complex molecule without affecting other reactive sites. nih.gov While specific acetyltransferase enzymes that perform this exact four-fold acetylation on secologanin in vivo are not prominently documented, plants possess a vast array of acetyltransferase enzymes. For example, deacetylvindoline (B137571) 4-O-acetyltransferase (DAT) is a well-known enzyme in the later stages of vindoline (B23647) biosynthesis that catalyzes a similar acetylation reaction. plos.org The creation of this compound is often a deliberate chemical modification to facilitate the investigation of Pictet-Spengler type reactions, which are fundamental to the formation of the MIA skeleton. acs.org

Precursor Dynamics in Plant Secondary Metabolism

Research has revealed a high degree of compartmentalization in the MIA biosynthetic pathway. In C. roseus, the initial steps of the MEP pathway and the early stages of the secoiridoid pathway occur in specialized internal phloem-associated parenchyma (IPAP) cells. nih.govresearchgate.net An intermediate is then believed to be transported to the leaf epidermis, where the final steps of secologanin synthesis, including the conversion of loganin by secologanin synthase (SLS), take place. nih.govresearchgate.net Tryptamine (B22526), the other precursor for MIAs, is also made available in the epidermis, where it condenses with secologanin in the vacuole to form strictosidine (B192452), the universal precursor for all MIAs. nih.govhep.com.cncore.ac.uk

This spatial separation necessitates a coordinated expression of genes and a sophisticated transport system for intermediates across different cell types and subcellular compartments. The availability of primary metabolites like pyruvate and glyceraldehyde-3-phosphate directly impacts the flux through the MEP pathway and, consequently, the supply of secologanin for MIA biosynthesis. nih.gov Metabolic engineering strategies often focus on "pushing" the metabolic flux towards the desired end-products by overexpressing genes that encode rate-limiting enzymes in the precursor pathways. nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches to Tetraacetylsecologanin

The de novo total synthesis of complex natural products is a significant challenge in organic chemistry, aiming to construct molecules from simple, readily available precursors. wikipedia.orgescholarship.org In the context of this compound, its synthesis is most commonly achieved through the chemical modification of its naturally occurring precursor, secologanin (B1681713). ontosight.ai

Secologanin is a key biosynthetic intermediate in plants for a vast array of indole (B1671886) alkaloids. ontosight.ai The typical laboratory synthesis of this compound involves the acetylation of the hydroxyl groups of secologanin. ontosight.ai This process not only protects the hydroxyl groups but also modifies the compound's stability and solubility, rendering it more suitable for subsequent chemical transformations in various synthetic applications. ontosight.ai While this represents a semisynthetic approach, it is the most prevalent and practical method for obtaining this compound for research and further synthesis.

Regioselective and Stereoselective Derivatization Strategies

The chemical architecture of this compound allows for a variety of derivatization strategies. Researchers have extensively investigated its reactivity with nucleophiles to construct complex molecular scaffolds, with a significant focus on controlling the regioselectivity and stereoselectivity of these transformations.

Coupling Reactions with Nitrogenous Nucleophiles

The reaction of this compound with nitrogenous nucleophiles, such as tryptamine (B22526) and dopamine (B1211576) derivatives, is a cornerstone of its synthetic utility. These reactions, often modeling the enzymatic processes in nature, lead to the formation of intricate heterocyclic systems.

The coupling of this compound with tryptamine derivatives has been a subject of detailed investigation. In studies using 2,3-dihydro-2-oxotryptamine and its N-benzyl derivative, the reaction pathway is significantly influenced by the substituent on the nitrogen atom. Current time information in Bangalore, IN.researchgate.net

When the reaction is carried out with the N-benzyl derivative of oxotryptamine in a polar solvent, the process halts at the formation of a tetracyclic ester. Current time information in Bangalore, IN.researchgate.net However, when the unsubstituted oxotryptamine is used, the initial coupling is immediately followed by a spontaneous lactamization step. Current time information in Bangalore, IN.researchgate.net In both scenarios, the products exhibit high stereoselectivity at the C-3 position but form as a mixture of C-7 epimers (7R and 7S) in a 1:3 ratio. Current time information in Bangalore, IN.wikipedia.org The bulky benzyl (B1604629) group directs the stereochemistry at C-3 to favor the S configuration. ontosight.aiCurrent time information in Bangalore, IN. In contrast, for the non-benzylated compounds, the subsequent rapid and sterically favored lactamization results in the 3R epimer being the final product. ontosight.ai

Table 1: Coupling Reactions of this compound with Tryptamine Derivatives

ReactantKey OutcomeStereoselectivity
N-benzyl-2,3-dihydro-2-oxotryptamineTetracyclic EsterHigh at C-3 (S favored); Epimeric at C-7 (1:3 ratio of 7R:7S)
2,3-dihydro-2-oxotryptamineLactamHigh at C-3 (3R favored); Epimeric at C-7 (1:3 ratio of 7R:7S)

This table summarizes the outcomes of coupling reactions between this compound and specific tryptamine derivatives, highlighting the influence of the N-substituent on the final product and its stereochemistry. ontosight.aiCurrent time information in Bangalore, IN.researchgate.netwikipedia.org

The coupling reaction between this compound and dopamine or its N-benzyl derivative introduces additional layers of complexity, leading to the formation of both stereoisomers and regioisomers. wikipedia.orgescholarship.org These reactions yield both "normal" and "neo" regioisomers, alongside stereoisomers at the C-1 position. wikipedia.orgwikipedia.org

Investigations have shown a predominance of the R configuration at C-1 over the S configuration. wikipedia.orgescholarship.org Furthermore, the formation of the "normal" structural isomer is favored over the "neo" isomer. wikipedia.orgwikipedia.org The N-benzyl derivatives were observed to undergo epimerization at C-1, eventually reaching an equilibrium mixture of R and S epimers in a 7:3 ratio. wikipedia.orgescholarship.org This epimerization is thought to occur through the cleavage of the C-1 to N-2 bond. wikipedia.org

As highlighted in the reactions with both tryptamine and dopamine derivatives, the formation of multiple isomers is a key characteristic of this compound's reactivity.

Stereoisomers: In the tryptamine series, products are formed with high stereoselectivity at C-3 but as an epimeric pair at C-7. Current time information in Bangalore, IN.wikipedia.org In the dopamine series, epimers at C-1 are formed, with the R configuration generally predominating over the S. wikipedia.orgescholarship.org

Regioisomers: The reaction with dopamine derivatives specifically leads to the creation of normal and neo regioisomers, adding another dimension to the structural diversity of the products. wikipedia.orgwikipedia.org

The precise control and separation of these isomers are critical challenges and focal points of ongoing research, with detailed NMR spectroscopy being a crucial tool for their structural elucidation. wikipedia.orgCurrent time information in Bangalore, IN.

Lactamization is a significant subsequent reaction pathway, particularly when this compound is coupled with N-unsubstituted amines like dopamine or oxotryptamine. wikipedia.orgCurrent time information in Bangalore, IN. This cyclization occurs spontaneously after the initial coupling. researchgate.net

The process is highly stereoselective. For instance, in the reaction with oxotryptamine, while the initial coupling may be non-stereoselective, the subsequent lactamization is faster for the 3R epimer, making it the predominantly isolated product. ontosight.ai Similarly, in the dopamine series, lactamization was found to be significantly faster for the R series of epimers compared to the S series, a phenomenon explained by the conformations of the transition states leading to cyclization. wikipedia.orgescholarship.org With benzylated amines, this rapid lactamization is averted, allowing for the isolation of the intermediate tetracyclic ester. Current time information in Bangalore, IN.wikipedia.org

Controlled Oxidation Reactions

Controlled oxidation reactions of this compound derivatives have been instrumental in elucidating its reactivity and in the stereocontrolled synthesis of complex alkaloids. These reactions, particularly epoxidation and dihydroxylation, target the two olefinic double bonds within the molecule: the vinyl side chain and the double bond of the β-alkoxyacrylate system.

Epoxidation Studies (e.g., m-Chloroperbenzoic Acid, Osmium Tetroxide)

The oxidation of this compound and its derivatives has been investigated using various oxidizing agents, with m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO₄) being prominent examples. These reagents exhibit different reactivity and selectivity profiles towards the two double bonds of the substrate.

The reaction of this compound dimethyl acetal (B89532) with m-Chloroperbenzoic acid (m-CPBA) has been shown to produce a bisepoxide, indicating that both the vinyl side chain and the β-alkoxyacrylate moiety undergo epoxidation. researchgate.netcdnsciencepub.com This is a notable finding, as the β-alkoxyacrylate double bond is generally resistant to electrophilic attack by oxidizing agents due to its electron-deficient nature. cdnsciencepub.com In a comparative study, the closely related iridoid sweroside (B190387) derivative, tetraacetylsweroside, only underwent epoxidation at the vinyl side chain under the same conditions, highlighting the unusual reactivity of the secologanin derivative. cdnsciencepub.comcdnsciencepub.com The oxidation of the this compound derivative shows little site selectivity, with some evidence suggesting that the β-alkoxyacrylate site may be oxidized even faster than the vinyl group. cdnsciencepub.com The structure and absolute configuration of the resulting bisepoxide have been unequivocally established through X-ray crystal structure analysis. cdnsciencepub.comresearchgate.net

Osmium tetroxide (OsO₄) is a standard reagent for the syn-dihydroxylation of alkenes. orgsyn.orglibretexts.orglumenlearning.com In the context of this compound, its reaction leads to the formation of glycols. Studies have shown that the dihydroxylation with OsO₄ exhibits a different stereoselectivity compared to the epoxidation with m-CPBA at the vinyl side chain. cdnsciencepub.com The glycols produced from this reaction have served as crucial intermediates and have been chemically correlated with the epoxides obtained from m-CPBA oxidation. cdnsciencepub.comcdnsciencepub.com

Oxidizing AgentSubstrateSite of OxidationProduct(s)Key Findings
m-Chloroperbenzoic Acid (m-CPBA)This compound dimethyl acetalVinyl side chain & β-alkoxyacrylateBisepoxideOxidation occurs at both double bonds; the epoxidation of the β-alkoxyacrylate is a novel observation. researchgate.netcdnsciencepub.com
Osmium Tetroxide (OsO₄)This compound dimethyl acetalVinyl side chainGlycol (Diol)Results in dihydroxylation with a stereochemical outcome opposite to that of m-CPBA epoxidation at the same site. cdnsciencepub.com
Stereochemical Outcomes of Oxidative Transformations

The stereochemistry of the oxidation reactions of this compound derivatives is a critical aspect, influencing the configuration of subsequent synthetic products.

For the epoxidation of the vinyl side chain in this compound dimethyl acetal with m-CPBA, a relatively low stereoselectivity is observed. cdnsciencepub.com In contrast, when the related compound tetraacetylsweroside is oxidized, there is a clear, albeit modest, preference, leading to a small excess (7:2 ratio) of the epoxide with the 3-R configuration. cdnsciencepub.comresearchgate.net

The stereoselectivity of the osmium tetroxide dihydroxylation at the vinyl side chain is notably opposite to that of the epoxidation. cdnsciencepub.com While detailed stereochemical ratios for the secologanin derivative's dihydroxylation are part of ongoing research, the established difference in stereochemical preference between the two types of oxidation provides versatile synthetic pathways. The configurations of the glycols resulting from the OsO₄ reaction have been chemically correlated with the configurations of the epoxides, providing a solid basis for stereochemical assignments in this class of compounds. cdnsciencepub.com

ReactionSubstrateStereochemical FeatureOutcomeReference
Epoxidation (m-CPBA)This compound dimethyl acetal (Vinyl side chain)StereoselectivityLow stereoselectivity observed. cdnsciencepub.com
Epoxidation (m-CPBA)Tetraacetylsweroside (Vinyl side chain)StereoselectivitySmall excess (7:2) of the 3-R epoxide. cdnsciencepub.comresearchgate.net
Dihydroxylation (OsO₄)This compound dimethyl acetal (Vinyl side chain)StereoselectivityOpposite stereoselectivity compared to epoxidation. cdnsciencepub.com

Chemical Correlation Studies with Related Natural Products

Chemical correlation is a powerful method for establishing the absolute configuration of natural products by converting them, or their derivatives, into compounds of known stereochemistry. This compound and its transformation products have been central to several such studies.

The bisepoxide formed from the m-CPBA oxidation of this compound dimethyl acetal has served as a crucial benchmark for configurational assignments. cdnsciencepub.com This bisepoxide has been chemically correlated with the glycols derived from the osmium tetroxide oxidation of the same starting material. cdnsciencepub.com One of these glycols was a key intermediate in the total synthesis of dihydrocadambine alkaloids, thereby linking the stereochemistry of secologanin to these more complex indole alkaloids. cdnsciencepub.com

Furthermore, the stereochemistry of secologanin itself, which was initially determined by nuclear Overhauser effect experiments, has been reciprocally confirmed through these chemical correlations with the structurally defined bisepoxide and related glycols. cdnsciencepub.com

Beyond oxidation products, the stereochemistry of the secologanin unit has been used to determine the configuration of more complex natural products. For instance, detailed NMR analysis and chemical correlation were used to establish the configuration at C-3 and the conformation of the dihydropyran and tetrahydropyridine (B1245486) rings in vincosamide (B122176) and strictosamide (B192450) derivatives. acs.org This analysis was extended through chemical correlation to the related 4-benzylated strictosidine (B192452) and vincoside derivatives, demonstrating the foundational role of the secologanin framework in establishing the stereochemical landscape of a wide array of monoterpene indole alkaloids. acs.orgresearchgate.net

Biocatalysis and Enzymatic Transformations of Tetraacetylsecologanin

Enzymatic Synthesis Pathways for Acetylated Iridoids

The synthesis of acetylated iridoids like tetraacetylsecologanin can be approached through pathways that combine the biosynthesis of the iridoid core with subsequent enzymatic acetylation steps. Secologanin (B1681713) itself is a key intermediate in the biosynthesis of many biologically active compounds. chemsrc.com Its formation from loganin (B1675030) is catalyzed by the enzyme secologanin synthase, a cytochrome P450-dependent monooxygenase (CYP72A1). chemsrc.com The biosynthesis of the iridoid backbone originates from the mevalonate (B85504) pathway or the newer deoxy-D-xylulose-5-phosphate (DOXP) pathway, which both produce isopentenyl diphosphate (B83284) (IPP) as a fundamental C5 building block. researchgate.net

While the direct enzymatic acetylation of secologanin to form this compound in a single step within a natural biosynthetic pathway is not prominently documented, the use of enzymes, particularly lipases, for the regioselective acetylation of iridoid glucosides is a known strategy. researchgate.net For instance, Candida antarctica lipase (B570770) (CAL) has been used to catalyze the regioselective acetylation of the 10-hydroxyl group of a secoiridoid glucoside. researchgate.net This demonstrates the potential for enzymatic methods to achieve specific acetylations on the iridoid structure.

A common route involves the isolation of secologanin from plant sources, such as those in the Lonicera genus, followed by chemical acetylation. chemsrc.com However, biocatalytic approaches offer advantages in terms of selectivity and milder reaction conditions. A plausible enzymatic pathway would involve the use of hydrolases, such as lipases or proteases, in low-water environments to catalyze the transfer of acetyl groups from a donor, like vinyl acetate, to the hydroxyl groups of secologanin. This method of enzymatic transesterification has been successfully applied to synthesize acetylated esters of various iridoids, including catalpol (B1668604) and agnuside. researchgate.net

Another relevant enzymatic strategy is dynamic kinetic resolution, which has been applied to iridoid synthons like gastrolactol. nih.govacs.org This process can involve lipase-catalyzed acetylation to resolve racemic mixtures, highlighting the utility of enzymes in producing stereochemically defined acetylated iridoids. nih.govacs.org

The following table summarizes key enzymes and their roles in the synthesis of iridoid precursors and their acetylated forms.

EnzymeRoleSubstrate(s)Product(s)
Secologanin Synthase (CYP72A1)Catalyzes the oxidative cleavage of the cyclopentane (B165970) ring in loganin to form secologanin. chemsrc.comLoganinSecologanin
Candida antarctica Lipase (CAL)Catalyzes regioselective acetylation of hydroxyl groups on iridoid glucosides. researchgate.netIridoid glucoside, Acyl donorAcetylated iridoid glucoside
Lipase (general)Used in the enzymatic resolution of iridoid synthons through acetylation. nih.govacs.orgGastrolactol, Acetic anhydrideGastrolactyl acetates

Chemo-Enzymatic Strategies for Derivatization

Chemo-enzymatic synthesis combines the efficiency and selectivity of biocatalysts with the broad applicability of chemical reactions to create complex molecules. nih.gov This approach is particularly valuable for the derivatization of natural products like this compound, allowing for modifications that might be difficult to achieve through purely chemical or enzymatic means. nih.gov

A key strategy involves using enzymes to introduce or modify functional groups with high regio- and stereoselectivity, followed by chemical steps to complete the synthesis. nih.gov For this compound, which already possesses acetyl protecting groups, enzymatic transformations could be used to selectively de-acetylate one or more positions, opening them up for further chemical modification. Glycosidases, for example, can be engineered to run in reverse (as glycosynthases) or used as thioligases to form new glycosidic or thioglycosidic bonds under specific conditions. beilstein-journals.org

Lipases are particularly versatile in chemo-enzymatic strategies. They can be used for:

Kinetic Resolution: As seen in the synthesis of iridoid synthons, lipases can resolve racemic mixtures by selectively acylating one enantiomer, which can then be separated from the unreacted enantiomer. nih.govacs.org

Regioselective Acylation/Deacylation: Enzymes can target specific hydroxyl groups on the glucose moiety or the iridoid core of secologanin (before acetylation) for acylation, or selectively remove acetyl groups from this compound. researchgate.net

An example of a chemo-enzymatic approach could involve the enzymatic oxidation of this compound. While chemical oxidation using reagents like m-chloroperbenzoic acid has been studied, leading to the formation of bisepoxides, an enzymatic approach could offer greater control and selectivity. researchgate.netcdnsciencepub.com The resulting epoxide could then serve as a reactive intermediate for further chemical transformations, such as ring-opening reactions with various nucleophiles to introduce new functionalities.

The following table outlines potential chemo-enzymatic strategies for the derivatization of this compound.

StepMethodReagent/EnzymeIntermediate/ProductPurpose
1. DerivatizationEnzymaticLipaseSelectively de-acetylated secologanin derivativeUnmask a specific hydroxyl group for further targeted chemical modification.
2. FunctionalizationChemicalVarious (e.g., alkyl halides, acyl chlorides)Derivatized this compoundIntroduce novel functional groups at the de-acetylated position.
1. OxidationEnzymaticMonooxygenase (e.g., P450)Epoxidized this compoundCreate a reactive epoxide group for subsequent chemical reactions, potentially with high selectivity.
2. Ring-OpeningChemicalNucleophile (e.g., amine, thiol)Ring-opened derivative with new functional groupIntroduce diverse functionalities for structure-activity relationship studies.
1. GlycosylationEnzymaticGlycosyltransferaseGlycosylated this compound derivativeModify the carbohydrate moiety to alter solubility or biological interactions.

In Silico Modeling of Enzymatic Transformations

In silico modeling provides powerful computational tools to understand and predict the interactions between enzymes and substrates like this compound at a molecular level. mdpi.comnih.gov These methods can guide the selection of suitable enzymes and inform protein engineering efforts to create novel biocatalysts for desired transformations. manchester.ac.uk

Molecular Docking is a primary technique used to predict the binding orientation and affinity of a substrate within an enzyme's active site. nih.gov For this compound, docking simulations could be used to screen a library of enzymes (e.g., lipases, esterases, oxidoreductases) to identify candidates capable of binding the molecule in a productive conformation for a specific reaction, such as regioselective deacetylation or oxidation. The docking scores and predicted binding poses can help prioritize enzymes for experimental validation. frontiersin.org

Molecular Dynamics (MD) Simulations offer a more dynamic view of the enzyme-substrate complex. mdpi.com An MD simulation can reveal how the enzyme's structure fluctuates over time and how the substrate accommodates itself within the active site. This is crucial for understanding the flexibility of both the enzyme and a molecule like this compound. For instance, MD simulations could elucidate the role of solvent molecules in the active site and predict how mutations far from the catalytic center might influence substrate binding and catalytic efficiency. mdpi.com The analysis of tunnels and channels within the enzyme structure can also provide insight into how the substrate accesses the buried active site and how products are released. nih.gov

In Silico Enzyme Screening Platforms have emerged as high-throughput computational tools to identify promising wild-type enzymes for a specific chemical transformation from vast sequence databases. frontiersin.org Platforms like BioMatchMaker® can screen hundreds of thousands of enzyme sequences, build homology models, and perform docking calculations to identify candidates for catalyzing a desired reaction on a new substrate like this compound. frontiersin.org This approach significantly accelerates the discovery of new biocatalysts compared to experimental screening alone.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to model the actual chemical reaction within the enzyme's active site. The QM/MM approach treats the reacting atoms with high-level quantum mechanics while the rest of the protein and solvent are described by classical molecular mechanics. This allows for the detailed study of transition states and reaction pathways, providing deep insights into the catalytic mechanism of an enzymatic transformation of this compound.

The table below details the application of various in silico methods to the study of this compound's enzymatic transformations.

In Silico MethodApplication for this compoundKey Insights Provided
Molecular DockingPredict the binding mode and affinity of this compound to various enzymes (e.g., lipases, esterases). nih.govIdentification of potential biocatalysts; prediction of substrate orientation and key binding interactions; prioritization of enzymes for experimental testing. frontiersin.org
Molecular Dynamics (MD)Simulate the behavior of the enzyme-tetraacetylsecologanin complex over time. mdpi.comUnderstanding of protein flexibility, conformational changes upon substrate binding, role of solvent, and pathways for substrate entry and product exit. mdpi.comnih.gov
In Silico ScreeningHigh-throughput screening of enzyme databases to find candidates for specific transformations (e.g., hydrolysis, oxidation). frontiersin.orgRapid identification of novel, wild-type enzymes from sequence data, reducing the time and cost of experimental screening. frontiersin.org
QM/MMModel the electronic-level details of the enzymatic reaction mechanism (e.g., transition state of an ester hydrolysis).Detailed understanding of the reaction pathway, activation energies, and the specific roles of active site residues in catalysis.

Mechanistic Investigations of Chemical Transformations

Reaction Mechanism Elucidation in Derivatization Processes

The derivatization of Tetraacetylsecologanin, a crucial step in the synthesis of various complex natural products, has been a subject of detailed mechanistic investigation. A common derivatization strategy involves the coupling reaction of this compound with various amine-containing molecules, such as dopamine (B1211576), histamine, and oxotryptamine derivatives. acs.orgresearchgate.net These reactions, often of the Pictet-Spengler type, proceed through multiple steps. researchgate.net

For instance, the reaction with 2,3-dihydro-2-oxotryptamine and its N(b)-benzyl derivative has been studied to understand the formation of spiro compounds. acs.org With the N-benzylated amine, the reaction can be halted at the tetracyclic ester stage. acs.orgresearchgate.net However, when the unsubstituted amine is used, the initial coupling is swiftly followed by a lactamization step. acs.orgresearchgate.net This indicates that the nature of the substituent on the amine nucleophile plays a critical role in the reaction pathway, determining whether intermediate products can be isolated.

Similarly, coupling this compound with dopamine and its N-benzyl derivative leads to the formation of stereoisomers at C-1 and regioisomers (normal and neo). researchgate.netresearchgate.net The unsubstituted products undergo partial lactamization, while the N-benzyl derivatives are observed to epimerize at the C-1 position. researchgate.netresearchgate.net The process of derivatization is not merely a simple addition but a complex sequence of events that can include cyclization, isomerization, and rearrangement, depending on the specific reactants and conditions. researchgate.net The goal of such derivatization is often to modify the chemical structure to improve properties like volatility or stability for analysis or to create a new compound with desired characteristics. slideshare.netsigmaaldrich.com

The mechanism for these coupling reactions generally involves the formation of an initial adduct, which then undergoes cyclization. The subsequent transformations, such as lactamization or epimerization, are key to determining the final product distribution. acs.orgresearchgate.net

Stereochemical Control and Stereoselectivity Analysis

Stereoselectivity, the preference for the formation of one stereoisomer over another, is a defining feature of this compound's reactivity. wikipedia.org In its derivatization reactions, the three-dimensional arrangement of atoms significantly influences the reaction's outcome. numberanalytics.com

In the coupling reaction of this compound with 2,3-dihydro-2-oxotryptamine derivatives, the products are formed with high stereoselectivity at the C-3 position. acs.orgresearchgate.net However, they often appear as an epimeric pair at the C-7 position. acs.org This demonstrates that while control at one stereocenter can be high, other centers may be less selectively formed. The analysis of stereoselectivity is crucial as it dictates the structure and potential biological activity of the resulting alkaloid-like molecules. numberanalytics.com

A key method for achieving stereochemical control is the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to guide the stereochemical course of a reaction. ethz.ch In the case of this compound reactions, substituents on the reacting amine can act as such controlling groups. acs.org

Influence of Steric and Electronic Factors on Stereoselectivity

The stereochemical outcome of reactions involving this compound is governed by a delicate balance of steric and electronic effects. wikipedia.orgmasterorganicchemistry.com Steric effects, which arise from the spatial arrangement of atoms, often dictate the direction of attack of a nucleophile. chemrxiv.org

A clear example is seen in the coupling reaction with N(b)-benzyl-2,3-dihydro-2-oxotryptamine. acs.org The bulky benzyl (B1604629) substituent at the N-4 position directs the stereoselectivity at the C-3 center, strongly favoring the S configuration. acs.orgresearchgate.net This is a classic case of steric hindrance, where the large benzyl group blocks one face of the molecule, forcing the reaction to proceed from the less hindered face. scribd.com In contrast, for the non-benzylated amine, the coupling reaction is thought to be non-stereoselective initially. acs.org

Electronic factors also play a significant role. The distribution of electron density within the reacting molecules can influence transition state stability and thus, the product ratio. chemrxiv.org While steric effects are often intuitive, electronic effects can sometimes override them to determine the final stereochemistry. chemrxiv.orgethz.ch The interplay between these two factors is complex and must be evaluated on a case-by-case basis to predict or explain the stereoselectivity of a given transformation. masterorganicchemistry.com

Table 1: Influence of Substituents on Stereoselectivity in this compound Coupling Reactions
ReactantKey SubstituentObserved StereoselectivityPrimary Influencing FactorReference
N(b)-benzyl-2,3-dihydro-2-oxotryptamineBulky N-benzyl groupHigh selectivity for 3S configurationSteric hindrance acs.orgresearchgate.net
2,3-dihydro-2-oxotryptamineN-H (unsubstituted)Initially non-stereoselective at C-3Reduced steric influence acs.org

Epimerization Mechanisms and Equilibrium Studies

Epimerization, the change in configuration at a single stereocenter, is a frequently observed phenomenon in the chemistry of this compound derivatives. acs.org This process is particularly noted at the C-1 and C-3 positions. acs.orgresearchgate.net

In studies involving the coupling with dopamine derivatives, the N-benzyl products were found to epimerize at C-1. researchgate.net This epimerization is interpreted as proceeding through the cleavage of the C-1-N-2 bond, allowing for rotation and re-formation of the bond to yield a mixture of epimers. researchgate.net Eventually, an equilibrium is established between the R and S epimers at C-1, with a reported ratio of 7:3, where the R configuration predominates. researchgate.net

The source of the 3R configuration in some final products is also a subject of investigation. It has been proposed that it may arise from the epimerization of the initially formed 3S epimer. researchgate.net In the case of non-benzylated oxotryptamine derivatives, the reversible coupling is likely non-stereoselective, but the subsequent, irreversible lactamization step is stereoselective. acs.org The 3R epimer is sterically favored and reacts faster to form the final lactam, pulling the equilibrium towards the 3R product. acs.org This illustrates how a subsequent kinetic step can control the stereochemical outcome of a reaction that involves a preceding equilibrium.

Table 2: Epimerization in this compound Derivatives
Derivative TypeEpimerizing CenterProposed MechanismEquilibrium/OutcomeReference
N-benzyl dopamine adductsC-1Cleavage and re-formation of the C-1-N-2 bondEquilibrium ratio of R:S = 7:3 researchgate.net
Unsubstituted oxotryptamine adductsC-3Reversible coupling followed by stereoselective lactamizationFinal product is predominantly the 3R lactam due to faster reaction rate acs.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The final product distribution in chemical reactions is governed by the principles of kinetic and thermodynamic control. ucalgary.cadalalinstitute.com A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products, while it is under thermodynamic control when the product ratio reflects the relative stabilities of the products at equilibrium. ucalgary.ca

In the chemistry of this compound, both aspects are evident. The lactamization step in the reaction with dopamine and oxotryptamine derivatives is an example of kinetic control. acs.org It was observed that the lactamization was significantly faster for the R-series epimers than for the S-series. researchgate.net This difference in reaction rates is attributed to the different energies of the respective transition states leading to cyclization. acs.orgresearchgate.net Therefore, the product formed fastest, the kinetic product, becomes the major product under conditions where the reaction is irreversible. ucalgary.ca

Conversely, thermodynamic control is observed in the epimerization at C-1 in dopamine derivatives, which leads to a stable equilibrium mixture. researchgate.net Acidic deglycosylation of related compounds has also been shown to result in a complex, thermodynamically controlled reaction sequence involving numerous aglycones and equilibria. researchgate.net The interplay between kinetic and thermodynamic factors is crucial; at lower temperatures or shorter reaction times, the kinetic product often dominates, whereas at higher temperatures or longer reaction times, the system may have enough energy to reach equilibrium, favoring the more stable thermodynamic product. ucalgary.ca

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules like Tetraacetylsecologanin in solution. researchgate.net It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, NOE)

The complete structural assignment of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and through integration, the number of protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., C, CH, CH₂, CH₃).

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and connect adjacent protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons, providing a powerful method for assigning carbon signals based on their known proton assignments. researchgate.net

NOE (Nuclear Overhauser Effect): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining stereochemistry. nih.gov They identify protons that are close in space, regardless of whether they are connected through bonds, providing critical distance constraints for conformational and configurational analysis. nih.gov

The following table presents representative ¹H and ¹³C NMR data for the core structure of this compound, based on values reported for structurally similar iridoid glycosides.

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, mult., J in Hz)Key COSY CorrelationsKey NOE Correlations
1~97.0~5.3 (d, J=2.0)H-9H-5, H-9
3~151.0~7.5 (s)-H-14
5~30.0~3.1 (m)H-6, H-9H-1, H-6, H-9
6~40.0~1.9 (m), ~2.1 (m)H-5, H-7H-5, H-7
7~129.0~5.7 (dd, J=17.0, 10.5)H-6, H-8H-6, H-8
8~118.0~5.2 (d, J=17.0), ~5.1 (d, J=10.5)H-7H-7
9~46.0~2.8 (m)H-1, H-5H-1, H-5
11 (COOCH₃)~51.5~3.7 (s)--
1' (Glucose)~98.0~4.8 (d, J=8.0)H-2'H-1
Acetyl (CH₃)~21.0~2.0-2.1 (s)--
Acetyl (C=O)~170.0---

Application in Configurational and Conformational Analysis

Detailed analysis of NMR parameters is essential for establishing the relative configuration and predominant solution conformation of this compound. nih.gov

Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. This relationship is used to determine the relative stereochemistry and conformation of the dihydropyran ring. For instance, a small ³J₂,₂₁ coupling constant is indicative of a specific ring conformation. nih.gov

NOE Data: NOE interactions provide through-space distance information, which is critical for assigning stereochemistry at chiral centers. For example, in derivatives of this compound, an observed NOE between H-3 and H-9 can help establish their spatial proximity and thus the stereochemical arrangement around the spiro-center. nih.gov Similarly, NOEs between the aglycone and the glucose moiety (e.g., between H-1 and H-1' of the glucose) confirm the β-glucosidic linkage.

This detailed analysis of NMR spectroscopic parameters provides robust information about both the configuration and the conformation of the molecule. nih.gov

Innovations in NMR Pulse Sequences and Data Interpretation

The field of NMR spectroscopy is continually evolving, with innovations that are particularly beneficial for the study of complex natural products like this compound. rsc.org

Non-Uniform Sampling (NUS): NUS is a data acquisition technique that collects a subset of data points in multidimensional NMR experiments. researchgate.net This can significantly reduce the experimental time required, which is advantageous when dealing with limited sample quantities or unstable compounds. researchgate.net

"Supersequence" Experiments: Advanced pulse sequences, such as NOAH (NMR by Ordered Acquisition using HArdware), allow for the acquisition of multiple 2D NMR datasets (e.g., COSY, HSQC, HMBC) back-to-back within a single experiment. researchgate.net This approach drastically reduces the total acquisition time compared to running each experiment individually, streamlining the process of structure elucidation. researchgate.net

Computational Methods: The integration of experimental NMR data with computational modeling, such as Density Functional Theory (DFT) calculations of chemical shifts and coupling constants, enhances the accuracy of structural and conformational assignments. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the molecular formula of an unknown compound. hilarispublisher.com Unlike nominal mass instruments, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places. hilarispublisher.commdpi.com This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. hilarispublisher.com For this compound (C₂₅H₃₄O₁₄), HRMS can readily distinguish its exact mass from other potential formulas, providing a high degree of confidence in its elemental composition.

Fragmentation Analysis (e.g., LC-MS/MS, EAD, UVPD)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural analysis of natural products. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

For iridoid glycosides like this compound, common fragmentation pathways observed in negative ion mode ESI-MS/MS include:

The neutral loss of the tetraacetylated glucose moiety (162 + 4 * 42 = 330 Da, considering the acetyl groups).

Cleavage of the iridoid backbone, leading to characteristic fragment ions. researchgate.net

Losses of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the acetyl groups.

The following table outlines a hypothetical fragmentation pattern for the [M+HCOO]⁻ adduct of this compound in a negative ion mode LC-MS/MS experiment.

Precursor Ion [M+HCOO]⁻ (m/z)Product Ion (m/z)Proposed Neutral LossStructural Fragment
613.19553.17CH₃COOH (60 Da)Loss of one acetic acid molecule
613.19493.152 x CH₃COOH (120 Da)Loss of two acetic acid molecules
613.19433.133 x CH₃COOH (180 Da)Loss of three acetic acid molecules
613.19373.114 x CH₃COOH (240 Da)Loss of four acetic acid molecules
613.19237.08C₁₄H₂₀O₉ (Tetraacetylglucose) - H₂OSecologanin (B1681713) aglycone fragment
237.08193.09CO₂ (44 Da)Decarboxylation of aglycone
237.08175.08CO₂ + H₂O (62 Da)Decarboxylation and dehydration of aglycone

More advanced fragmentation techniques like Electron Activated Dissociation (EAD) and Ultraviolet Photodissociation (UVPD) can provide even more detailed structural information by inducing different and often more extensive fragmentation pathways, which can be particularly useful for complex glycosides.

Impurity Profiling and Structural Identification

The analysis of this compound often involves the characterization of related substances and impurities that can arise during synthesis or derivatization reactions. This impurity profiling is critical for ensuring the purity of the target compound and for understanding reaction mechanisms.

In synthetic procedures involving this compound, the formation of stereoisomeric impurities is a key consideration. For instance, in coupling reactions with amine derivatives, such as 2,3-dihydro-2-oxotryptamine, this compound can yield products with high stereoselectivity at one center (C-3) but may form an epimeric pair at another (C-7). acs.orgresearchgate.net In one such reaction, two main products were formed in an approximate 3:1 ratio, identified as the 7S and 7R epimers. acs.org The identification and characterization of these closely related compounds rely on meticulous chromatographic separation followed by detailed spectroscopic analysis. acs.org

The structural identification of these impurities, or minor products, is achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. For example, the configuration of the C-7 epimers was assigned based on Nuclear Overhauser Effect (NOE) interactions. acs.org In the 7R epimer, an NOE interaction was observed between H-9 and a specific proton on C-14 (H-14S), whereas in the 7S epimer, the interaction was between H-9 and H-3. acs.org Furthermore, the chemical shift of H-14S in the 7R epimer was observed at a lower field (by 0.5 ppm) compared to the 7S epimer, an effect attributed to the diamagnetic anisotropy of the nearby aromatic ring. acs.org These subtle but significant differences in the NMR spectra allow for the unambiguous structural assignment of each stereoisomeric impurity.

X-ray Crystallography for Absolute Configuration Assignment

While spectroscopic methods are invaluable for determining the relative stereochemistry and connectivity of a molecule, X-ray crystallography provides the most definitive method for assigning the absolute configuration of a chiral compound. In the case of this compound derivatives, this technique has been a crucial benchmark for confirming stereochemical assignments made by other methods. cdnsciencepub.com

A key study utilized X-ray crystal structure analysis to establish the structure and absolute configuration of a bisepoxide derivative produced from the oxidation of this compound dimethyl acetal (B89532). cdnsciencepub.comsciencegate.appresearchgate.net The oxidation of the precursor with m-chloroperbenzoic acid resulted in epoxidation at both the vinyl side chain and, unexpectedly, the β-alkoxyacrylate moiety. cdnsciencepub.com The resulting crystalline product, with a melting point of 167.5-169.5°C, was subjected to X-ray diffraction analysis. cdnsciencepub.com

The analysis unequivocally established the relative configuration of the bisepoxide. The absolute configuration was then assigned with high confidence, as the integrity of the β-D-glucose portion of the molecule was known to be preserved throughout the synthesis. cdnsciencepub.com This crystallographic determination served as a vital reference point, allowing for the confident configurational assignment of other related synthetic and naturally occurring derivatives of secologanin through chemical correlation. cdnsciencepub.comsciencegate.appresearchgate.net

Table 1: Crystallographic Data for this compound Dimethyl Acetal Bisepoxide

Parameter Value
Molecular Formula C₂₇H₃₈O₁₇
Crystal System Monoclinic
Space Group P2₁
a (Å) 11.29(3)
b (Å) 12.86(2)
c (Å) 11.2(3)
β (°) 97.50(5)
Volume (ų) 1600(6)
Z 2
Calculated Density (g cm⁻³) 1.33

Data sourced from Nyburg et al., 1983. cdnsciencepub.com

Integrated Spectroscopic Approaches for Complex Structure Determination

The structural determination of this compound and its complex derivatives is rarely accomplished with a single analytical technique. Instead, an integrated approach combining several spectroscopic methods is essential for unambiguous characterization. acs.orgepdf.pub This is particularly true for elucidating the intricate stereochemistry and conformation of these molecules in solution. acs.orgresearchgate.net

High-field Nuclear Magnetic Resonance (NMR) spectroscopy forms the cornerstone of these integrated approaches. A suite of advanced NMR experiments is often employed, including:

1D NMR: Standard ¹H and ¹³C NMR provide the basic carbon-hydrogen framework.

2D Correlation Spectroscopy (COSY): Experiments like DQF-COSY are used to establish proton-proton coupling networks. epdf.pub

Total Correlation Spectroscopy (TOCSY): Used to identify all protons within a given spin system, which is especially useful for assigning sugar residues. epdf.pub

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons. epdf.pub

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments. epdf.pub

Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information on the spatial proximity of protons, which is vital for determining relative stereochemistry and solution conformation. acs.orgepdf.pub

In the study of coupling products of this compound with oxotryptamine derivatives, detailed NMR analysis was the preferred method for gaining information on both configuration and conformation. acs.org For example, the stereochemistry of lactam products was elucidated by analyzing the coupling constants of specific protons (H-14R and H-14S with H-3 and H-15) and by observing key NOE interactions. acs.org These detailed NMR data, often acquired at high field strengths (e.g., 600 MHz for proton), are integrated with data from Mass Spectrometry (MS), which confirms the molecular formula, and sometimes Infrared (IR) spectroscopy, which identifies key functional groups. cdnsciencepub.comepdf.pub This multi-faceted spectroscopic approach ensures a comprehensive and accurate structural determination of this compound and its derivatives. acs.org

Role in Alkaloid Biosynthesis and Synthetic Intermediacy

Tetraacetylsecologanin as a Pivotal Intermediate in Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

Secologanin (B1681713), the unacetylated precursor to this compound, is the key intermediate for the biosynthesis of over 3,000 monoterpenoid indole alkaloids (MIAs), a class of natural products with a wide range of medicinal applications, including treatments for cancer, malaria, and heart conditions nih.govpugetsound.edunih.gov.

The biosynthesis of all MIAs begins with a critical condensation reaction between secologanin and tryptamine (B22526) researchgate.net. This Pictet-Spengler reaction is catalyzed by the enzyme strictosidine (B192452) synthase, which stereoselectively yields strictosidine scribd.com. Strictosidine is the universal precursor from which all other MIAs are derived through a series of complex enzymatic transformations and rearrangements researchgate.netscribd.com. These subsequent pathways lead to the formation of diverse structural skeletons, primarily classified as Corynanthe, Iboga, and Aspidosperma types researchgate.net. The central role of the secologanin scaffold is fundamental to the immense structural diversity observed within this family of alkaloids.

Table 1: Key Molecules in Monoterpenoid Indole Alkaloid (MIA) Biosynthesis

Precursor Condensing Partner Key Intermediate Resulting Alkaloid Classes

Biosynthesis of Ipecac Alkaloids and Related Compounds

The secologanin framework is also fundamental to the biosynthesis of Ipecac alkaloids, a group of monoterpenoid-derived tetrahydroisoquinoline alkaloids known for their emetic properties researchgate.netmpg.denih.gov. In this pathway, secologanin undergoes a Pictet-Spengler reaction not with tryptamine, but with dopamine (B1211576) scribd.com.

This condensation leads to the formation of deacetylipecoside (B1200891) scribd.comrsc.org. Research indicates that this initial reaction can be a non-enzymatic, non-stereoselective process, yielding both the (1S) and (1R) stereoisomers, deacetylisoipecoside (B1197507) and deacetylipecoside, respectively researchgate.netmpg.de. The (1S)-epimer, deacetylisoipecoside, is then channeled through a series of enzymatic steps—including methylation, deglycosylation, and reduction—to form protoemetine (B1220032) researchgate.netmpg.de. Protoemetine is a key intermediate that is further converted to the principal Ipecac alkaloids, cephaeline (B23452) and emetine (B1671215) mpg.de.

Interestingly, different plant species have evolved to use distinct but related precursors. While Carapichea ipecacuanha utilizes secologanin, Alangium salviifolium employs the corresponding secologanic acid in its biosynthesis of these alkaloids researchgate.netmpg.deresearchgate.net.

Table 2: Biosynthetic Pathway of Principal Ipecac Alkaloids

Precursor Condensing Partner Initial Products (Epimers) Key Intermediate Final Products

Chirality Transfer in Natural Product Formation

The concept of "chirality transfer" is central to natural product synthesis, where the defined stereochemistry of a precursor molecule dictates the stereochemistry of the final complex product nih.gov. Secologanin is a prime example of a "chiral pool" starting material—an abundant, naturally occurring chiral molecule that serves as a building block for synthesis nih.gov.

The inherent chirality of the secologanin molecule is crucial for the stereochemical outcome of the alkaloids derived from it. In the biosynthesis of MIAs, the enzyme strictosidine synthase facilitates the condensation of secologanin and tryptamine in a highly stereoselective manner researchgate.net. This enzymatic control ensures the formation of strictosidine with a specific absolute stereochemistry. This initial chirality, established in strictosidine, is then propagated through the intricate series of subsequent cyclizations and rearrangements, ultimately defining the unique three-dimensional structures of the thousands of resulting indole alkaloids. The defined stereocenters within the secologanin core act as a template, guiding the formation of new chiral centers during the biosynthetic cascade.

Biomimetic Syntheses and Diversity-Oriented Synthesis (DOS) of Alkaloids

The structural complexity and high degree of functionalization in secologanin make it an attractive starting material for advanced synthetic strategies, including biomimetic synthesis and diversity-oriented synthesis (DOS) nih.gov.

Biomimetic synthesis seeks to replicate nature's efficient methods for building complex molecules iupac.org. Syntheses starting from this compound or related derivatives mimic the initial steps of alkaloid biosynthesis, leveraging the intrinsic reactivity of the secoiridoid core to construct various alkaloid skeletons iupac.org.

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse, complex molecules from a common starting material mskcc.orgnih.gov. Secologanin is considered a "bioprivileged" molecule for DOS because it is a renewable resource with unique structural elements that can be readily transformed nih.gov. A DOS strategy based on secologanin has been developed where all of its reactive functional groups are utilized in various chemical transformations under mild conditions. This approach has successfully generated diverse polycyclic products and novel pseudo-natural alkaloid skeletons with multiple chiral centers, leading to the discovery of new molecules with potential antimalarial and neuroprotective activities nih.gov.

Future Research Trajectories and Innovations

Targeted Chemical Modifications for Enhanced Synthetic Utility

The intricate structure of secologanin (B1681713), the precursor to tetraacetylsecologanin, presents a unique scaffold for chemical modification. Researchers are actively exploring targeted derivatization to create novel analogs with enhanced synthetic utility for the generation of complex natural products and new chemical entities.

One key strategy involves the modification of the vinyl and ester functional groups of secologanin. researchgate.net Semisynthetic approaches have successfully utilized cross-metathesis to introduce a variety of alkyl groups at the vinyl position. researchgate.net Similarly, transesterification has been employed to alter the ester moiety. researchgate.net These modifications allow for the generation of a library of secologanin analogs, which can be used to probe the substrate specificity of downstream enzymes in biosynthetic pathways and to create novel alkaloid derivatives. researchgate.net

Another promising approach is diversity-oriented synthesis (DOS), which leverages the inherent reactivity of secologanin to generate a wide range of structurally diverse molecules. nih.gov This strategy involves chemoenzymatic manipulations and one-step enantioselective transformations to create complex polycyclic products with multiple chiral centers. nih.gov The resulting pseudo-natural alkaloids have shown potential as neuroprotective and antimalarial agents, highlighting the power of this approach in discovering new bioactive frameworks. nih.gov

Modification Strategy Functional Group Targeted Reaction Type Potential Application
SemisynthesisVinyl GroupCross-MetathesisProbing enzyme substrate specificity researchgate.net
SemisynthesisEster GroupTransesterificationSynthesis of novel alkaloid derivatives researchgate.net
Diversity-Oriented SynthesisMultiple reactive unitsChemoenzymatic manipulation, Enantioselective transformationDiscovery of new bioactive compounds nih.gov

These targeted chemical modifications are crucial for expanding the chemical space accessible from the secologanin scaffold, paving the way for the synthesis of new-to-nature compounds with potentially valuable biological activities.

Metabolic Engineering and Synthetic Biology for Precursor Optimization

The efficient production of this compound and its derivatives is intrinsically linked to the availability of its precursor, secologanin. Metabolic engineering and synthetic biology offer powerful tools to optimize the biosynthesis of secologanin and its upstream precursors in microbial hosts. researchgate.net A primary goal is to increase the metabolic flux towards the iridoid scaffold from which all monoterpene indole (B1671886) alkaloids (MIAs) are derived. nih.gov

Key steps in the biosynthesis of the iridoid scaffold that have been targeted for optimization include the oxidation of 8-hydroxygeraniol to 8-oxogeranial and the subsequent NADPH-dependent reductive cyclization to form nepetalactol. researchgate.net By engineering these critical steps and eliminating competing pathways, researchers have achieved significant improvements in the production of iridoid precursors in yeast. nih.govresearchgate.net

Engineering Strategy Target Organism Outcome
Gene DeletionEnzymes in α,β-unsaturated carbonyl metabolismSaccharomyces cerevisiae5.2-fold increase in biocatalytic selectivity researchgate.net
Pathway OptimizationOxidation of 8-hydroxygeraniol and reductive cyclizationSaccharomyces cerevisiaeIncreased levels of iridoids researchgate.net
Heterologous ExpressionSecologanin biosynthetic pathwayNicotiana benthamianaProduction of strictosidine (B192452) and its analogs frontiersin.org

Synthetic biology approaches, including the use of multi-"OMICS" technologies, are being employed to reconstruct and optimize the entire secologanin biosynthetic pathway in heterologous hosts. researchgate.net These efforts are crucial for developing sustainable and scalable production platforms for secologanin and, by extension, this compound.

Development of Novel Biocatalytic Systems for Synthesis

The synthesis of complex molecules like this compound and its derivatives can be greatly facilitated by the use of biocatalysts. Enzymes offer high selectivity and can operate under mild reaction conditions, making them an attractive alternative to traditional chemical synthesis. mdpi.com Research in this area is focused on the discovery, engineering, and application of novel biocatalytic systems for the synthesis of iridoids and their downstream products.

A cornerstone of MIA biosynthesis is the Pictet-Spengler condensation of tryptamine (B22526) and secologanin, catalyzed by strictosidine synthase (STR). nih.gov This enzyme has been successfully used in vitro to produce strictosidine, the universal precursor to thousands of MIAs. frontiersin.orgnih.gov The biocatalytic potential of STR is further highlighted by its ability to accept a range of tryptamine analogs, enabling the synthesis of new-to-nature strictosidine derivatives. frontiersin.org

Beyond STR, researchers are exploring other enzymes to create novel biocatalytic cascades. For example, engineering the selectivity of iridoid production in yeast has involved the characterization and manipulation of enzymes such as iridoid synthase and various reductases. nih.gov By understanding and mitigating the promiscuity of these enzymes, it is possible to channel metabolic flux towards the desired products and avoid the formation of unwanted byproducts. researchgate.net

Enzyme/System Reaction Catalyzed Application
Strictosidine Synthase (STR)Pictet-Spengler condensationSynthesis of strictosidine and its analogs frontiersin.orgnih.gov
Engineered Yeast CellsIridoid biosynthesisSelective production of iridoid precursors nih.govresearchgate.net
Oxidases and ReductasesRedox transformationsPotential for novel iridoid modifications
Multi-enzyme CascadesOne-pot synthesisStreamlined synthesis of complex molecules acib.at

Future work will likely involve the discovery of new enzymes through genome mining, the engineering of existing enzymes for improved activity and substrate scope, and the construction of more complex and efficient biocatalytic systems for the synthesis of this compound and its derivatives. mdpi.com

Advanced Computational Chemistry in Mechanistic Predictions and Structure Elucidation

Advanced computational chemistry methods are becoming increasingly indispensable in the study of complex natural products like this compound. These tools provide deep insights into reaction mechanisms, predict molecular properties, and aid in the elucidation of complex structures, thereby guiding and accelerating experimental research.

Quantum chemical calculations have been employed to investigate the detailed reaction mechanism and the origins of enantioselectivity of strictosidine synthase (STR). researchgate.net These studies have provided a theoretical basis for the observed substrate specificity and stereochemical outcome of the Pictet-Spengler reaction. researchgate.netacs.org By modeling the enzyme's active site and the transition states of the reaction, researchers can understand how the enzyme controls the formation of the (S)-strictosidine product. acs.org This knowledge is crucial for engineering STR to accept non-natural substrates or to produce novel stereoisomers. acs.org

Computational methods are also vital for structure elucidation. Techniques such as NMR spectroscopy, combined with computational modeling, can help to determine the three-dimensional structure of complex molecules. nih.gov For large and intricate molecules, expert system structure elucidators and fuzzy logic-based approaches that utilize spectral data can predict the most probable structure. nih.gov

Computational Method Application Key Insights
Quantum Chemical CalculationsMechanistic study of Strictosidine SynthaseUnderstanding of enantioselectivity and reaction barriers researchgate.netacs.org
Molecular Dynamics SimulationsEnzyme-substrate interactionsProbing the dynamics of substrate binding and catalysis acs.org
NMR Spectroscopy and ModelingStructure elucidationDetermination of 3D structure of complex natural products nih.gov
Expert Systems/Fuzzy LogicStructure predictionElucidation of large and complex molecular structures nih.gov

The synergy between computational chemistry and experimental work is a powerful paradigm in modern natural product research. nih.gov As computational power and algorithmic sophistication continue to grow, these methods will play an even more significant role in predicting the properties and reactivity of this compound and in designing novel synthetic strategies.

Q & A

Q. What frameworks support integrating multi-omics data in this compound research?

  • Answer : Use bioinformatics pipelines (e.g., MetaboAnalyst, XCMS Online) for cross-omics correlation. Deposit omics data in repositories like MetaboLights or GEO. Discuss limitations (e.g., false discovery rates in untargeted metabolomics) and validate findings with orthogonal methods (e.g., qRT-PCR for transcriptomics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraacetylsecologanin
Reactant of Route 2
Tetraacetylsecologanin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.